molecular formula C14H11FO2S B1331263 2-[(4-Fluorobenzyl)thio]benzoic acid CAS No. 329063-99-2

2-[(4-Fluorobenzyl)thio]benzoic acid

Cat. No.: B1331263
CAS No.: 329063-99-2
M. Wt: 262.3 g/mol
InChI Key: QIXJHCMEEJJMFH-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)thio]benzoic acid is a chemical compound with the molecular formula C14H11FO2S and a molecular weight of 262.3 g/mol. This compound has garnered significant attention in the fields of chemistry and biology due to its ability to bind to proteins and affect their function.

Scientific Research Applications

2-[(4-Fluorobenzyl)thio]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its ability to bind to proteins and modulate their activity, making it a potential tool for studying protein function.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Safety and Hazards

The safety data sheet for a related compound, “Benzoic acid”, indicates that it is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled (Category 1). It is also harmful to aquatic life (Aquatic Acute 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorobenzyl)thio]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]benzoic acid involves its ability to bind to specific proteins and alter their function. The compound interacts with the active sites of enzymes or receptors, leading to changes in their activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-[(4-Chlorobenzyl)thio]benzoic acid
  • 2-[(4-Methylbenzyl)thio]benzoic acid
  • 2-[(4-Bromobenzyl)thio]benzoic acid

Comparison: 2-[(4-Fluorobenzyl)thio]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity to proteins. Compared to its analogs with different substituents (chlorine, methyl, bromine), the fluorine-containing compound often exhibits enhanced stability and specific interactions with biological targets .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJHCMEEJJMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352254
Record name 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329063-99-2
Record name 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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